4H-1-Benzopyran-4-one, 3-(2,4-dichlorophenoxy)-7-hydroxy-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-4-one, 3-(2,4-dichlorophenoxy)-7-hydroxy- typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,4-dichlorophenol with a suitable benzopyranone derivative in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4H-1-Benzopyran-4-one, 3-(2,4-dichlorophenoxy)-7-hydroxy- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can result in the replacement of chlorine atoms with various nucleophiles.
Scientific Research Applications
4H-1-Benzopyran-4-one, 3-(2,4-dichlorophenoxy)-7-hydroxy- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s biological activities, such as antioxidant and anti-inflammatory properties, make it a subject of interest in biological studies.
Medicine: Its potential anticancer properties are being explored for therapeutic applications.
Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4H-1-Benzopyran-4-one, 3-(2,4-dichlorophenoxy)-7-hydroxy- involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also modulate signaling pathways involved in inflammation and cell proliferation, contributing to its anti-inflammatory and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-(2,4-dichlorophenoxy)
- 4H-1-Benzopyran-4-one, 2,3-dihydro-2,6-dimethyl-
Uniqueness
4H-1-Benzopyran-4-one, 3-(2,4-dichlorophenoxy)-7-hydroxy- is unique due to its specific structural features, such as the presence of both hydroxyl and dichlorophenoxy groups. These features contribute to its distinct chemical reactivity and biological activities, setting it apart from other similar compounds.
Properties
CAS No. |
137987-95-2 |
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Molecular Formula |
C15H8Cl2O4 |
Molecular Weight |
323.1 g/mol |
IUPAC Name |
3-(2,4-dichlorophenoxy)-7-hydroxychromen-4-one |
InChI |
InChI=1S/C15H8Cl2O4/c16-8-1-4-12(11(17)5-8)21-14-7-20-13-6-9(18)2-3-10(13)15(14)19/h1-7,18H |
InChI Key |
ACYPLYZYFPYPNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1O)OC=C(C2=O)OC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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